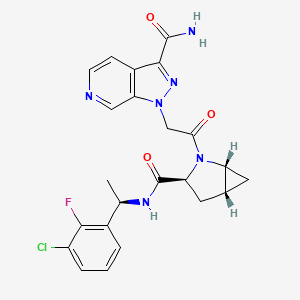

Factor D inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22ClFN6O3 |

|---|---|

Molecular Weight |

484.9 g/mol |

IUPAC Name |

1-[2-[(1R,3S,5R)-3-[[(1R)-1-(3-chloro-2-fluorophenyl)ethyl]carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]pyrazolo[5,4-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1 |

InChI Key |

YAALCKJNOOFODD-SKNMWMDOSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)NC(=O)[C@@H]2C[C@H]3C[C@H]3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Factor D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against invading pathogens. However, its dysregulation can lead to a cascade of inflammatory and cell-damaging events, implicating it in the pathophysiology of numerous diseases. At the heart of the AP's amplification loop lies Factor D, a serine protease with a singular and indispensable function: the cleavage of Factor B. This pivotal role makes Factor D a highly attractive therapeutic target for a range of complement-mediated disorders. This technical guide provides a comprehensive overview of the mechanism of action of Factor D inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.

The Core Mechanism: Interruption of the Alternative Pathway Amplification Loop

The alternative complement pathway operates through a powerful amplification loop that, once initiated, can rapidly escalate the complement response. The central event in this loop is the formation of the AP C3 convertase, C3bBb. This enzyme complex is responsible for cleaving vast quantities of C3 into its active fragments, C3a and C3b, the latter of which can then form more C3 convertase, thus amplifying the signal.

The formation of C3bBb is absolutely dependent on the enzymatic activity of Factor D.[1] Factor D is a serine protease that circulates in the blood in an active form.[1] Its sole known substrate is Factor B when it is bound to C3b (or its hydrolyzed form, C3(H₂O)). Upon binding to C3b, Factor B undergoes a conformational change that exposes a cleavage site for Factor D.[2] Factor D then cleaves Factor B into two fragments: Ba and Bb. While Ba is released, the larger Bb fragment remains associated with C3b, forming the catalytically active C3 convertase (C3bBb).[2]

Factor D inhibitors are designed to directly interfere with this critical step. By binding to Factor D, these small molecules or biologics prevent it from cleaving Factor B.[3] This inhibition effectively halts the formation of the AP C3 convertase, thereby breaking the amplification loop and preventing the downstream consequences of AP activation, including the generation of anaphylatoxins (C3a and C5a), opsonization (by C3b), and the formation of the membrane attack complex (MAC).[4] Because Factor D has the lowest concentration of any complement protein in the blood, it is the rate-limiting enzyme in the AP activation sequence, making its inhibition a particularly effective strategy.[1]

Signaling Pathway of the Alternative Complement Pathway and Point of Factor D Inhibition

Caption: The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3b. Factor D is essential for cleaving Factor B within the C3bB proconvertase to form the active C3 convertase (C3bBb), which drives the amplification loop. Factor D inhibitors block this cleavage step, halting the cascade.

Quantitative Data on Factor D Inhibitors

The potency and efficacy of Factor D inhibitors can be quantified through various in vitro and in vivo assays. Key parameters include the dissociation constant (Kd), which measures binding affinity to Factor D, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.

| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |

| Danicopan (ACH-4471) | Human Factor D | Surface Plasmon Resonance | 0.54 | - | [5][6][7][8] |

| Human Factor D | Proteolytic Assay (C3bB cleavage) | - | 15 | [5][8] | |

| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 4.0 - 27 | [8] | |

| ACH-3856 | Human Factor D | Surface Plasmon Resonance | 0.36 | - | [8] |

| Human Factor D | Proteolytic Assay (C3bB cleavage) | - | 5.8 | [8] | |

| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 2.9 - 16 | [8] | |

| BCX9930 * | Human Factor D | Esterolytic Assay | - | 14.3 | [9] |

| Human Factor D | Proteolytic Assay (Factor B cleavage) | - | 28.1 | [9] | |

| Rabbit Erythrocytes | Hemolytic Assay | - | 29.5 | [9] | |

| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 35.4 | [9] | |

| Human PNH Erythrocytes | C3 Fragment Deposition | - | 39.3 | [9] | |

| Vemircopan (ACH-5228/ALXN2050) | Human Factor D | Not specified | Not specified | Not specified | [4][10] |

*Development of BCX9930 was discontinued.[11]

Key Experimental Protocols

The evaluation of Factor D inhibitors relies on a suite of specialized assays to determine their binding affinity, inhibitory activity, and functional effects on complement-mediated cell lysis and opsonization.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded in a sensorgram. From this data, the association (ka) and dissociation (kd) rate constants can be calculated, and the equilibrium dissociation constant (Kd = kd/ka) can be determined.

Methodology:

-

Ligand Immobilization:

-

Recombinant human Factor D is immobilized on a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Factor D, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

A reference flow cell is prepared in the same way but without the injection of Factor D to serve as a negative control.

-

-

Analyte Interaction:

-

The Factor D inhibitor is serially diluted in a running buffer (e.g., HBS-EP+).

-

Each concentration of the inhibitor is injected over the Factor D and reference flow cells at a constant flow rate.

-

The association of the inhibitor to Factor D is monitored in real-time.

-

This is followed by an injection of running buffer to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

The ka, kd, and Kd values are determined from the fitted curves.

-

Alternative Pathway (AP) Hemolytic Assay

Principle: This assay measures the ability of the alternative complement pathway in normal human serum (NHS) to lyse rabbit erythrocytes, which are potent activators of the AP. The inhibitory effect of a Factor D inhibitor is quantified by its ability to prevent this hemolysis in a dose-dependent manner.

Methodology:

-

Reagent Preparation:

-

Rabbit erythrocytes are washed and resuspended in a gelatin veronal buffer containing magnesium and EGTA (GVB/Mg-EGTA) to chelate calcium and block the classical pathway.

-

Normal human serum (NHS) is used as the source of complement.

-

The Factor D inhibitor is serially diluted in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, the serially diluted inhibitor is incubated with NHS for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

The rabbit erythrocyte suspension is then added to each well.

-

The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated lysis.

-

Control wells include erythrocytes with buffer only (0% lysis) and erythrocytes with water (100% lysis).

-

-

Data Analysis:

-

The plate is centrifuged to pellet intact erythrocytes.

-

The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate.

-

The absorbance of the supernatant is measured at 412-415 nm.

-

The percentage of hemolysis is calculated for each inhibitor concentration relative to the 0% and 100% lysis controls.

-

The IC50 value is determined by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

C3 Fragment Deposition Assay by Flow Cytometry

Principle: This assay measures the deposition of C3 fragments (C3b/iC3b) on the surface of target cells, such as PNH erythrocytes, as a marker of AP activation and opsonization. A Factor D inhibitor's efficacy is determined by its ability to reduce C3 deposition.

Methodology:

-

Cell and Serum Preparation:

-

Erythrocytes from a PNH patient are washed and resuspended in an appropriate buffer.

-

Normal human serum, often C5-depleted to prevent cell lysis, is used as the complement source.

-

The Factor D inhibitor is serially diluted.

-

-

Assay Procedure:

-

The PNH erythrocytes are incubated with the serially diluted inhibitor and the C5-depleted serum.

-

The reaction is incubated at 37°C to allow for complement activation and C3 deposition.

-

The reaction is stopped by washing the cells with cold buffer containing EDTA.

-

-

Staining and Flow Cytometry:

-

The cells are stained with a fluorescently-labeled antibody specific for C3 fragments (e.g., anti-C3c or anti-C3d).

-

To distinguish PNH cells from normal erythrocytes, a second fluorescently-labeled antibody against a GPI-anchored protein (e.g., CD59) is used.

-

The cells are analyzed on a flow cytometer.

-

-

Data Analysis:

-

The PNH erythrocyte population is identified by the absence of CD59 staining.

-

The mean fluorescence intensity (MFI) of the anti-C3 antibody staining on the PNH cells is quantified for each inhibitor concentration.

-

The percentage of inhibition of C3 deposition is calculated relative to a no-inhibitor control.

-

The IC50 value is determined from the dose-response curve.

-

Experimental Workflow for Evaluating a Novel Factor D Inhibitor

Caption: A typical workflow for the development of a novel Factor D inhibitor, from initial in vitro characterization of binding and activity to preclinical and clinical evaluation.

Conclusion

Factor D inhibitors represent a promising therapeutic strategy for a growing number of complement-mediated diseases. Their mechanism of action, centered on the targeted inhibition of the rate-limiting enzyme of the alternative pathway, offers a potent and specific means of controlling dysregulated complement activation. The continued development of novel Factor D inhibitors, supported by robust in vitro and in vivo characterization, holds the potential to deliver orally bioavailable and effective treatments for patients with significant unmet medical needs. This guide provides a foundational understanding of the core principles and methodologies essential for researchers and drug development professionals working in this exciting field.

References

- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vemircopan | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Danicopan | Complement System | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the therapeutic class of Danicopan? [synapse.patsnap.com]

- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

Biochemical Properties of Factor D Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of Factor D inhibitor 6, a potent and selective small-molecule inhibitor of complement Factor D. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development in the field of complement-mediated diseases.

Executive Summary

Factor D is a serine protease that plays a pivotal role in the activation and amplification of the alternative pathway (AP) of the complement system. Dysregulation of the AP is implicated in a variety of diseases, making Factor D a compelling therapeutic target. This compound is a potent, highly selective, and orally active inhibitor that demonstrates significant promise in modulating AP activity. This guide consolidates the available biochemical data for this compound, offering a valuable resource for researchers in immunology, drug discovery, and related fields.

Quantitative Biochemical Data

The biochemical activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Factor D) | 30 nM | Enzymatic Assay | [1][2][3][4] |

| Kd (Factor D) | 6 nM | Binding Assay | [1][2][3][4] |

| IC50 (AP Hemolysis) | 6 nM | AP-mediated hemolysis in 10% human serum | [5][6] |

| IC50 (MAC Formation) | 0.14 µM | AP-induced MAC formation in 50% human whole blood | [5][6] |

| IC50 (Murine Factor D) | 0.86 µM | Enzymatic Assay | [5][6] |

Table 1: In Vitro Potency and Activity of this compound

This compound exhibits high selectivity for Factor D. It is reported to be inactive against Factor B, as well as the classical and lectin pathways of the complement system. Furthermore, it shows no significant activity against a broad panel of other receptors, ion channels, kinases, and proteases, highlighting its specific mechanism of action[3][4][5].

Core Signaling Pathway: The Alternative Complement Pathway

This compound targets a critical juncture in the alternative complement pathway. The following diagram illustrates the signaling cascade and the point of inhibition.

Caption: Alternative Complement Pathway and Inhibition by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Factor D Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Factor D.

Experimental Workflow Diagram:

Caption: Workflow for the Factor D Enzymatic Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified human Factor D in an appropriate assay buffer (e.g., Veronal buffered saline with MgCl2 and CaCl2).

-

Prepare a stock solution of a synthetic thioester substrate (e.g., Z-Lys-SBzl) in a suitable solvent.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer containing a constant final concentration of DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add purified Factor D to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the thioester substrate and DTNB to each well.

-

Immediately begin kinetic measurement of the absorbance at 412 nm using a microplate reader. The cleavage of the thioester substrate by Factor D releases a product that reacts with DTNB to produce a yellow-colored compound, which is detected spectrophotometrically.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration from the linear portion of the kinetic curve.

-

Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Alternative Pathway (AP) Hemolysis Assay

This cell-based assay measures the ability of an inhibitor to block the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.

Methodology:

-

Reagent Preparation:

-

Prepare a suspension of rabbit red blood cells (rRBCs) in a suitable buffer (e.g., Gelatin Veronal Buffer with Mg-EGTA to chelate Ca2+ and inhibit the classical and lectin pathways).

-

Prepare serial dilutions of this compound in the same buffer.

-

Use normal human serum (NHS) as the source of complement proteins.

-

-

Assay Procedure:

-

In a 96-well V-bottom plate, add the serially diluted this compound or vehicle control.

-

Add NHS to each well to a final concentration of 10%.

-

Add the rRBC suspension to each well.

-

Include controls for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Pellet the remaining intact rRBCs by centrifugation.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 414 nm, which corresponds to the amount of hemoglobin released from lysed cells.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% hemolysis controls.

-

Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

C3 Deposition Assay

This assay quantifies the deposition of complement component 3 (C3) fragments on the surface of cells, which is a key step in AP activation and opsonization.

Methodology:

-

Cell and Reagent Preparation:

-

Prepare a suspension of target cells (e.g., PNH-like red blood cells or zymosan particles) in an appropriate buffer.

-

Prepare serial dilutions of this compound.

-

Use normal human serum (NHS) as the complement source.

-

Prepare a fluorescently labeled anti-human C3 antibody (e.g., FITC-conjugated anti-C3).

-

-

Assay Procedure:

-

Pre-incubate NHS with the serially diluted this compound or vehicle control.

-

Add the target cell suspension to the serum-inhibitor mixture.

-

Incubate at 37°C to allow for complement activation and C3 deposition.

-

Wash the cells to remove unbound serum proteins.

-

Incubate the cells with the fluorescently labeled anti-C3 antibody.

-

Wash the cells again to remove unbound antibody.

-

-

Data Analysis:

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the amount of C3 deposited on the cell surface.

-

Normalize the MFI values to the vehicle control (maximum C3 deposition) and a negative control (heat-inactivated serum).

-

Determine the IC50 value by plotting the MFI against the inhibitor concentration and fitting the data to a dose-response curve.

-

Structural Insights and Mechanism of Action

This compound is a reversible, non-covalent inhibitor that binds to the active site of Factor D. Structural studies indicate that the inhibitor occupies the S1-S1' and S2' pockets of the enzyme's active site cleft. This binding prevents the substrate, Factor B (in complex with C3b or C3(H2O)), from accessing the catalytic residues, thereby inhibiting the cleavage of Factor B and the subsequent formation of the AP C3 convertase.

Logical Relationship of Inhibition:

Caption: Mechanism of Action of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the alternative complement pathway. The data and methodologies presented in this technical guide provide a comprehensive resource for scientists and researchers working on the development of novel therapeutics for complement-mediated diseases. The detailed protocols and visualizations offer a foundation for further investigation and application of this and similar compounds in preclinical and clinical research.

References

- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020051538A1 - Morphic forms of complement factor d inhibitors - Google Patents [patents.google.com]

- 5. Novel Insights into Factor D Inhibition [mdpi.com]

- 6. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Factor D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of small-molecule inhibitors of Complement Factor D, a serine protease that is a critical control point in the alternative complement pathway (AP). Dysregulation of the AP is implicated in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD). As such, Factor D has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.

This document summarizes the key structural determinants for potent and selective Factor D inhibition, with a focus on clinically relevant compounds. Quantitative SAR data is presented in tabular format to facilitate comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of the alternative complement pathway and a typical inhibitor evaluation workflow are included to aid in the understanding of the complex biological context and the drug discovery process.

The Alternative Complement Pathway and the Role of Factor D

The alternative complement pathway is a component of the innate immune system that provides a rapid and powerful defense against pathogens. Unlike the classical and lectin pathways, the AP is continuously active at a low level through a process called "tick-over," where C3 spontaneously hydrolyzes to C3(H₂O)[1][2]. This initiates a cascade that can be amplified on activating surfaces, such as microbes, leading to opsonization, inflammation, and cell lysis.

Factor D is a highly specific serine protease that is the rate-limiting enzyme in the AP[3][4]. Its sole known substrate is Factor B when it is bound to C3b (or C3(H₂O))[3][5]. The cleavage of Factor B by Factor D generates the C3 convertase (C3bBb), which then cleaves multiple C3 molecules, leading to an exponential amplification of the complement response[1][6]. By inhibiting Factor D, the formation of the AP C3 convertase is blocked, thereby preventing the amplification loop and the downstream inflammatory and lytic effects of complement activation[3][7].

Figure 1: The Alternative Complement Pathway and the site of Factor D inhibition.

Structure-Activity Relationship of Key Factor D Inhibitors

The development of potent and selective small-molecule inhibitors of Factor D has been a significant focus of pharmaceutical research. This section explores the SAR of key inhibitor series, highlighting the structural features that contribute to their activity.

The (S)-Proline Scaffold: The Novartis "Molecule 6" Series

A significant breakthrough in the development of reversible Factor D inhibitors was the discovery of a series of compounds based on an (S)-proline scaffold by Novartis.[8][9] "Molecule 6" from this series emerged as a highly potent and selective inhibitor.[4][8]

The SAR of this series revealed several key interactions with the Factor D active site:

-

S1 Pocket: The (S)-proline core, along with an adjacent aryl or heteroaryl group, effectively occupies the S1 specificity pocket of Factor D.

-

S1' and S2' Pockets: The eastern and western extensions from the proline scaffold are crucial for engaging the S1' and S2' pockets, contributing significantly to potency.

-

Hydrogen Bonding: Specific hydrogen bond interactions with the protein backbone are critical for high-affinity binding.

| Compound | Modification from Molecule 6 | Factor D IC50 (µM) | Hemolysis IC50 (µM) | Reference |

| Molecule 6 | - | 0.006 | 0.05 | [4] |

| Molecule 3A | Precursor molecule with weaker interactions | 14 | - | [8] |

| Molecule 8 | Merged fragment with S1-S1' binding core of Molecule 6 | 0.022 | - | [8] |

The Danicopan (ACH-4471) and Vemircopan Series

Danicopan (formerly ACH-4471) and the follow-on compound vemircopan, developed by Achillion Pharmaceuticals, represent another important class of oral Factor D inhibitors. Danicopan has demonstrated clinical efficacy in PNH.[10][11]

The SAR of this series builds upon the core structure of earlier inhibitors, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.

| Compound | Factor D Binding Affinity (K D, µM) | Factor D Enzymatic IC50 (µM) | PNH Erythrocyte Hemolysis IC50 (µM) | Reference |

| Danicopan | 0.00054 | - | 0.0040 - 0.027 | [3] |

| ACH-3856 | 0.00036 | - | 0.0029 - 0.016 | [3] |

| Vemircopan | - | - | - | [4][11] |

(Note: Direct comparative IC50 values for vemircopan were not publicly available in the reviewed literature, but it is reported to have enhanced in vitro potency compared to danicopan)[11]

Experimental Protocols

The evaluation of Factor D inhibitors requires a suite of specialized biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the development of these compounds.

Factor D Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of Factor D on a synthetic substrate.

Materials:

-

Purified human Factor D (Complement Technology, Inc.)

-

Synthetic thioester substrate: N-α-Cbz-L-lysine thiobenzyl ester (Z-Lys-SBzl) (Sigma-Aldrich)

-

Colorimetric reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay buffer: 50 mM Tris, 1.0 M NaCl, pH 7.5

-

Test compounds dissolved in DMSO

-

384-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a polypropylene microtiter plate, pre-incubate diluted compounds with Factor D (final concentration 80 nM) in assay buffer for 5 minutes at room temperature.

-

Transfer the Factor D/compound mixture to a new microtiter plate containing the Z-Lys-SBzl substrate (final concentration 100 µM) and DTNB (final concentration 100 µM) in assay buffer.

-

Immediately measure the absorbance at 405 nm at 30-second intervals for 30 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter sigmoidal equation.[2]

Hemolysis Assay (PNH Patient Erythrocytes)

This assay assesses the ability of an inhibitor to prevent complement-mediated lysis of PNH patient red blood cells.

Materials:

-

Erythrocytes from PNH patients

-

Normal human serum (as a source of complement)

-

GVB0/MgEGTA buffer (gel veronal buffer without Ca++ and Mg++, supplemented with 10 mM MgEGTA, pH 7.3)

-

0.2 N HCl

-

5 mM EDTA

-

Test compounds dissolved in DMSO

-

96-well U-bottom plates

Procedure:

-

Wash PNH erythrocytes three times in PBS and resuspend in GVB0/MgEGTA.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add normal human serum (20% final concentration) and the test compounds.

-

Acidify the serum-inhibitor mixture by adding 0.2 N HCl.

-

Add PNH erythrocytes to each well and incubate at 37°C for 1 hour.

-

Controls:

-

0% Lysis (Buffer): Erythrocytes in buffer alone.

-

0% APC-mediated Lysis (Serum + EDTA): Acidified serum with 5 mM EDTA.

-

100% Lysis (H₂O): Erythrocytes in water.

-

Maximum APC-mediated Lysis (Serum): Acidified serum with DMSO vehicle.

-

-

Centrifuge the plate and transfer the supernatants to a new plate.

-

Measure the absorbance of the supernatant at 405 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to the controls.

-

IC50 values are determined from the dose-response curves.[2][3]

C3 Fragment Deposition Assay

This assay measures the ability of an inhibitor to prevent the deposition of C3 fragments on the surface of PNH erythrocytes, a marker of extravascular hemolysis.

Materials:

-

Erythrocytes from PNH patients

-

C5-depleted human serum

-

Test compounds

-

Anti-human C3c antibody (fluorescently labeled)

-

Anti-CD59 antibody (to identify the PNH cell population)

-

Flow cytometer

Procedure:

-

Treat PNH erythrocytes with acidified C5-depleted serum in the presence of various concentrations of the test inhibitor or an EDTA control.

-

After incubation, wash the cells to remove unbound complement components.

-

Stain the cells with a fluorescently labeled anti-human C3c antibody and an anti-CD59 antibody.

-

Analyze the cells by flow cytometry.

-

Gate on the CD59-negative (PNH) population and quantify the mean fluorescence intensity of the C3c staining.

-

A reduction in C3c staining indicates inhibition of C3 fragment deposition.[3]

Experimental and Logical Workflow

The discovery and development of a Factor D inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Figure 2: A typical workflow for the discovery and preclinical development of a Factor D inhibitor.

Conclusion

The development of small-molecule inhibitors of Factor D represents a significant advancement in the treatment of complement-mediated diseases. The structure-activity relationships elucidated for compounds like the Novartis "Molecule 6" and danicopan have provided a clear roadmap for the design of potent, selective, and orally bioavailable drugs. The continued refinement of these scaffolds, guided by a deep understanding of their interaction with the Factor D active site and a robust suite of in vitro and in vivo assays, holds great promise for the development of next-generation therapies for patients with PNH, aHUS, and other debilitating conditions driven by the dysregulation of the alternative complement pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. haematologica.org [haematologica.org]

- 3. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. danicopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

- 7. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 8. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]

- 11. JCI - Detection of complement activation using monoclonal antibodies against C3d [jci.org]

Therapeutic Potential of Factor D Inhibitors in Paroxysmal Nocturnal Hemoglobinuria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Paroxysmal Nocturnal Hemoglobinuria and the Role of Complement

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired, life-threatening blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1][2] The absence of these proteins renders PNH red blood cells highly susceptible to destruction by the complement system, a key component of the innate immune system.[3]

The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] While the classical and lectin pathways are typically initiated by antibodies or microbial sugars, respectively, the alternative pathway (AP) is constitutively active at a low level through a process known as "tick-over".[1] In PNH, the lack of CD55 and CD59 on erythrocytes leads to uncontrolled amplification of the AP, resulting in the formation of the membrane attack complex (MAC) and subsequent intravascular hemolysis (IVH).[2][3] This chronic hemolysis is the central cause of many of the clinical manifestations of PNH, including anemia, fatigue, thrombosis, and end-organ damage.[4]

Current standard-of-care treatments with C5 inhibitors, such as eculizumab and ravulizumab, effectively block the terminal complement pathway, preventing MAC formation and controlling IVH.[5] However, a significant proportion of patients on C5 inhibitors continue to experience anemia due to C3-mediated extravascular hemolysis (EVH).[3][5] This has driven the development of proximal complement inhibitors that target components of the cascade upstream of C5. Factor D is a critical serine protease in the alternative pathway, making it an attractive therapeutic target for more comprehensive complement inhibition in PNH.[6] This technical guide will delve into the therapeutic potential of Factor D inhibitors, with a focus on the clinical data for danicopan (ACH-4471), a first-in-class oral Factor D inhibitor.

Mechanism of Action: Targeting the Alternative Pathway with Factor D Inhibition

The alternative pathway of the complement system is a crucial amplification loop for all complement-activating pathways. Its dysregulation is a key driver of the pathophysiology of PNH. Factor D is the rate-limiting enzyme in the activation of the alternative pathway.[6]

The activation of the alternative pathway begins with the spontaneous hydrolysis of C3 to C3(H₂O). C3(H₂O) binds to Factor B, which is then cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb. This initial convertase cleaves more C3 into C3a and C3b. C3b can then covalently attach to cell surfaces. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This C3 convertase is a potent amplification step, leading to the deposition of large numbers of C3b molecules on the cell surface and the subsequent formation of the C5 convertase (C3bBbC3b), which initiates the terminal pathway leading to MAC formation and cell lysis.

Factor D inhibitors, such as danicopan, are small molecules that bind to Factor D and block its enzymatic activity.[6] By inhibiting Factor D, these compounds prevent the cleavage of Factor B, thereby blocking the formation of both the initial fluid-phase and the surface-bound C3 convertases of the alternative pathway.[1] This inhibition effectively shuts down the AP amplification loop, preventing the opsonization of PNH red blood cells with C3 fragments and the downstream formation of the MAC.[3] This dual mechanism of action has the potential to control both intravascular and extravascular hemolysis in PNH.[7]

Caption: Mechanism of action of a Factor D inhibitor in the alternative complement pathway.

Therapeutic Efficacy of Danicopan (Factor D Inhibitor) in PNH

The clinical efficacy of danicopan has been evaluated in Phase 2 and Phase 3 clinical trials, both as a monotherapy and as an add-on to C5 inhibitor therapy for patients with PNH.

Phase 2 Clinical Trial Data

A Phase 2 open-label, dose-finding trial assessed danicopan monotherapy in ten untreated PNH patients with hemolysis. Another Phase 2 trial evaluated danicopan as an add-on therapy in twelve PNH patients with an inadequate response to eculizumab.[8]

Table 1: Efficacy of Danicopan in Phase 2 Clinical Trials

| Parameter | Monotherapy (Untreated PNH, n=10) | Add-on to Eculizumab (n=12)[8] |

| Dosage | 100-200 mg three times daily | 100-200 mg three times daily |

| Primary Endpoint | Change in LDH at Day 28 | Change in Hemoglobin at Week 24 |

| Mean Baseline Hemoglobin | 9.8 g/dL | - |

| Mean Hemoglobin Increase | +1.1 g/dL (Day 28)+1.7 g/dL (Day 84) | +2.4 g/dL (Week 24) |

| Mean Baseline LDH | 5.7 x ULN | - |

| Mean LDH Change | to 1.8 x ULN (Day 28)to 2.2 x ULN (Day 84) | - |

| Transfusion Requirements | - | 1 patient (2 units) during 24 weeks of treatment, compared to 10 patients (50 units) in the 24 weeks prior |

| Patient-Reported Fatigue (FACIT-Fatigue Score) | +9 points (Day 28)+13 points (Day 84) | +11 points (Week 24) |

ULN: Upper Limit of Normal

Phase 3 ALPHA Trial Data

The ALPHA trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating danicopan as an add-on therapy to ravulizumab or eculizumab in PNH patients with clinically significant EVH.[9][10]

Table 2: Efficacy of Danicopan in the Phase 3 ALPHA Trial (12-week data)

| Parameter | Danicopan + C5i (n=42) | Placebo + C5i (n=21) |

| Primary Endpoint | Change in Hemoglobin from baseline to Week 12 | Change in Hemoglobin from baseline to Week 12 |

| Least Squares Mean (LSM) Change in Hemoglobin | +2.94 g/dL | +0.50 g/dL |

| LSM Difference vs. Placebo | 2.44 g/dL (p < 0.0001) | - |

| Transfusion Avoidance | 83% | 38% |

| Proportion of Patients with ≥2 g/dL Hb Increase | 60% | 0% |

C5i: C5 inhibitor (ravulizumab or eculizumab)

Long-term data from the ALPHA trial demonstrated sustained improvements in hemoglobin levels and other efficacy endpoints up to 48 weeks.[5]

Safety and Tolerability

Danicopan has been generally well-tolerated in clinical trials.[8][9]

Table 3: Common Adverse Events Reported in Danicopan Clinical Trials

| Adverse Event | Frequency |

| Headache | Common |

| Upper Respiratory Tract Infection / Nasopharyngitis | Common |

| Cough | Common |

| Diarrhea | ≥10% in ALPHA trial |

| Pyrexia (Fever) | ≥10% in ALPHA trial |

| Nausea | ≥10% in ALPHA trial |

| Fatigue | ≥10% in ALPHA trial |

| Increased Alanine Aminotransferase (ALT) | Grade 3 event in 4% of patients in ALPHA trial |

| Neutropenia | Grade 3 event in 4% of patients in ALPHA trial |

No new safety signals were identified in the long-term extension of the ALPHA trial.[4]

Experimental Protocols

Ham Test (Acidified Serum Lysis Test) for PNH

The Ham test is a historical diagnostic test for PNH that demonstrates the susceptibility of PNH red blood cells to complement-mediated lysis in acidified serum. While largely replaced by flow cytometry for diagnosis, the principle of the assay is relevant for in vitro studies of complement-mediated hemolysis.[7][11]

Principle: Lowering the pH of serum activates the alternative complement pathway. In PNH, the absence of CD55 and CD59 on erythrocytes makes them highly susceptible to lysis under these conditions.

Detailed Methodology:

-

Sample Collection:

-

Patient: Collect whole blood in an anticoagulant tube (e.g., ACD or defibrinated).

-

Control: Collect blood from a healthy individual with a compatible blood type.

-

Serum Source: Collect clotted blood from the healthy control and at least one other ABO-compatible healthy donor. Separate the serum after centrifugation.

-

-

Preparation of Reagents:

-

Wash patient and control red blood cells (RBCs) three times with 0.9% saline. Resuspend to a 50% concentration in saline.

-

Prepare 0.2 N HCl.

-

Inactivate a portion of the control serum by heating at 56°C for 30 minutes.

-

-

Assay Setup: Prepare a series of test tubes as follows:

-

Tube 1 (Patient Test): 0.5 mL control serum + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.

-

Tube 2 (Patient Control): 0.5 mL heat-inactivated control serum + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.

-

Tube 3 (Normal Control): 0.5 mL control serum + 0.05 mL 0.2 N HCl + 0.05 mL control 50% RBC suspension.

-

Tube 4 (Acid Control): 0.5 mL saline + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.

-

-

Incubation: Incubate all tubes at 37°C for 1 hour, mixing gently every 15 minutes.

-

Results:

-

Centrifuge all tubes.

-

Observe the supernatant for hemolysis (red discoloration).

-

Positive Result (indicative of PNH): Hemolysis in Tube 1, but not in Tubes 2, 3, and 4.

-

Negative Result: No hemolysis in any of the tubes.

-

Alternative Pathway Functional Assay (ELISA-based)

This assay measures the functional capability of the alternative complement pathway to form the MAC (C5b-9).[2]

Principle: Microtiter wells are coated with a substance that activates the alternative pathway (e.g., lipopolysaccharide). The patient's serum is added, and if the AP is functional, C5b-9 will be formed and deposited on the well surface. The amount of C5b-9 is then quantified using an enzyme-labeled antibody.

Detailed Methodology (based on Wieslab® Complement System AP kit): [2]

-

Sample Preparation: Dilute patient serum 1:18 in a specific diluent that contains a blocker for the classical pathway, ensuring only the alternative pathway is activated.

-

Assay Plate: The microtiter plate is pre-coated with activators of the alternative pathway.

-

Incubation:

-

Pipette 100 µL of diluted patient serum, positive control, and negative control into the wells in duplicate.

-

Incubate for 60-70 minutes at 37°C.

-

-

Washing: Wash the wells three times with a washing solution to remove unbound components.

-

Detection:

-

Add 100 µL of an alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.

-

Incubate for a specified time.

-

-

Substrate Addition:

-

Wash the wells again.

-

Add 100 µL of the substrate solution.

-

-

Reading: Measure the optical density (absorbance) at a specific wavelength. The color intensity is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the alternative pathway.

Experimental Workflow: Clinical Trial of a Factor D Inhibitor in PNH

The following diagram illustrates a typical workflow for a clinical trial evaluating a Factor D inhibitor as an add-on therapy in PNH patients with extravascular hemolysis.

Caption: Workflow of a Phase 3 clinical trial for a Factor D inhibitor in PNH.

Conclusion

Factor D inhibitors represent a significant advancement in the treatment of PNH, particularly for patients who experience persistent anemia due to extravascular hemolysis despite treatment with C5 inhibitors. By targeting the rate-limiting enzyme of the alternative complement pathway, these oral agents offer a mechanism to control both intravascular and extravascular hemolysis. Clinical trial data for the Factor D inhibitor danicopan have demonstrated clinically meaningful improvements in hemoglobin levels, reduced transfusion requirements, and enhanced quality of life, with a manageable safety profile. As our understanding of the complexities of complement-mediated diseases grows, proximal complement inhibitors like Factor D inhibitors are poised to become a cornerstone of therapy for PNH, offering a more comprehensive approach to disease management. Further research and long-term data will continue to elucidate the full therapeutic potential of this promising class of drugs.

References

- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 2. ibl-america.com [ibl-america.com]

- 3. WIESLAB® Complement System Alternative Pathway, ELISA (COMPLAP330) | Szabo-Scandic [szabo-scandic.com]

- 4. ibl-america.com [ibl-america.com]

- 5. Complement System Alternative Pathway [tecomedical.com]

- 6. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. logan.testcatalog.org [logan.testcatalog.org]

- 8. svarlifescience.com [svarlifescience.com]

- 9. Ham Test: Purpose, Procedure and Results [healthline.com]

- 10. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 11. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]

Preclinical Profile of Danicopan (ACH-4471): An Oral Factor D Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Danicopan (formerly ACH-4471) is a first-in-class, orally bioavailable small molecule inhibitor of complement Factor D, a critical serine protease in the alternative pathway (AP) of the complement system. By selectively binding to and inhibiting Factor D, Danicopan effectively blocks the amplification loop of the complement cascade, a key driver of the pathophysiology of various complement-mediated diseases. This guide provides a comprehensive overview of the preclinical data for Danicopan, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The information herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and complement biology.

Introduction to Factor D Inhibition

The complement system is a crucial component of the innate immune system. Its activation occurs through three main pathways: the classical, lectin, and alternative pathways, all of which converge on the cleavage of C3. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways. Factor D is the rate-limiting enzyme of the AP, cleaving Factor B (when bound to C3b) to form the AP C3 convertase (C3bBb).[1][2] Dysregulation of the AP is implicated in the pathogenesis of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH).

Danicopan is a potent and selective inhibitor of Factor D.[3] Its mechanism of action is designed to control both intravascular hemolysis (IVH) and C3-mediated extravascular hemolysis (EVH) in diseases like PNH.[4]

Mechanism of Action

Danicopan functions by directly binding to the active site of Factor D with high affinity, thereby preventing the cleavage of Factor B into Ba and Bb. This action inhibits the formation of the AP C3 convertase (C3bBb), which is the central amplification step of the complement cascade.[3] By blocking this step, Danicopan effectively reduces the downstream generation of C3a, C3b, and the subsequent formation of the membrane attack complex (MAC), which is responsible for cell lysis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Danicopan.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| Binding Affinity (Kd) | Human Factor D | 0.54 nM | [5] |

| IC50 (Factor D Proteolytic Activity) | Human | 15 nM | [5] |

| IC50 (AP-mediated Hemolysis) | Human | 4.0 - 27.0 nM | [5] |

| IC90 (AP-mediated Hemolysis) | Human | 15.0 - 110.0 nM | [5] |

Table 2: Preclinical Pharmacokinetics (Oral Administration)

| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |

| Rat (Pigmented) | [14C]-danicopan (oral) | N/A | N/A | N/A | Radioactivity quantifiable in uvea 672 hours post-dose | [5] |

| Rabbit (Albino) | Single Oral Dose | N/A | N/A | Similar in neural retina and plasma | N/A | [5] |

| Rabbit (Pigmented) | Single Oral Dose | 2.9-fold higher in choroid/BrM/RPE vs. plasma | N/A | 23.8-fold higher in choroid/BrM/RPE vs. plasma | Slowly declined but quantifiable at 240 hours post-dose | [5] |

| Rabbit (Pigmented) | Multiple Oral Doses | 5.8-fold higher in choroid/BrM/RPE vs. plasma | N/A | 62.7-fold higher in choroid/BrM/RPE vs. plasma | N/A | [5] |

N/A: Not available in the reviewed literature.

Table 3: Preclinical Safety - Toxicology Summary

| Species | Duration | Key Findings | Reference |

| Rat | 1, 3, and 6 months | No clinical or histopathological ophthalmic findings. | [5] |

| Dog | 14 days, 3, and 9 months | No clinical or histopathological ophthalmic findings. No abnormalities detected by electroretinography at week 38. | [5] |

Note: Specific No Observed Adverse Effect Levels (NOAELs) were not publicly available in the reviewed literature.

Experimental Protocols

The following are generalized protocols for key assays used in the preclinical evaluation of Factor D inhibitors. These are based on standard methodologies and may not represent the exact protocols used for Danicopan.

Alternative Pathway (AP) Hemolytic Assay

This assay measures the ability of a compound to inhibit the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.

Materials:

-

Rabbit erythrocytes (RbE)

-

Normal human serum (NHS) as a source of complement

-

Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)

-

Danicopan (or test compound) at various concentrations

-

Spectrophotometer

Protocol:

-

Wash RbE with GVB-Mg-EGTA buffer and resuspend to a concentration of 2 x 108 cells/mL.

-

Prepare serial dilutions of Danicopan in GVB-Mg-EGTA.

-

In a 96-well plate, add NHS (typically at a final concentration of 10-20%), the Danicopan dilution, and buffer.

-

Initiate the reaction by adding the RbE suspension to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding cold GVB-EDTA buffer.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer).

C3 Fragment Deposition Assay (Flow Cytometry)

This assay quantifies the deposition of C3 fragments (e.g., C3d) on the surface of PNH red blood cells, a marker of opsonization that can lead to extravascular hemolysis.

Materials:

-

Blood sample from a PNH patient

-

Normal human serum (NHS)

-

Danicopan (or test compound)

-

Fluorescently labeled anti-C3d antibody (e.g., FITC-conjugated)

-

Fluorescently labeled anti-CD59 antibody (e.g., PE-conjugated) to identify PNH cells

-

Flow cytometer

Protocol:

-

Isolate RBCs from the PNH patient blood sample.

-

Incubate the RBCs with NHS (pre-treated with various concentrations of Danicopan) at 37°C for 30-60 minutes to allow for complement activation and C3 deposition.

-

Wash the cells with FACS buffer (PBS with 1% BSA) to remove unbound serum proteins.

-

Stain the cells with anti-C3d-FITC and anti-CD59-PE antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells again to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the CD59-negative (PNH RBC) population and quantify the mean fluorescence intensity (MFI) of the C3d-FITC signal.

In Vivo Preclinical Efficacy

Preclinical in vivo studies have demonstrated the efficacy of Danicopan in inhibiting the alternative pathway. In cynomolgus monkeys, oral administration of ACH-4471 resulted in the blockade of alternative pathway activity.[6] While specific quantitative data from these non-human primate studies are not publicly available, the results supported the progression of Danicopan into clinical trials.

Preclinical Safety and Toxicology

Danicopan has undergone a series of preclinical toxicology studies in accordance with regulatory guidelines. In toxicology studies in rats (up to 6 months) and dogs (up to 9 months), there were no clinical or histopathological findings related to the eye.[5] These findings are particularly relevant given the investigation of Danicopan for ocular diseases like geographic atrophy. The overall preclinical safety profile was favorable and supported the initiation of clinical studies in humans.

Conclusion

The preclinical data for Danicopan (ACH-4471) demonstrate that it is a potent, selective, and orally bioavailable inhibitor of Factor D. It effectively blocks the alternative complement pathway in vitro and in vivo. The favorable pharmacokinetic and safety profiles observed in preclinical species have supported its successful development and progression into clinical trials for PNH and other complement-mediated disorders. This technical guide summarizes the core preclinical findings that form the foundation of our understanding of Danicopan's therapeutic potential.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A flow cytometric assay for measuring complement receptor 1 (CR1) and the complement fragments C3d and C4d on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Selectivity Profile of Factor D Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Factor D, a critical serine protease in the alternative complement pathway, has emerged as a key therapeutic target for a range of complement-mediated diseases. This technical guide provides an in-depth analysis of the selectivity profile of Factor D inhibitor 6, a potent small molecule inhibitor. Through a comprehensive review of available data, this document outlines its inhibitory activity, selectivity against other proteases, and the experimental methodologies used for its characterization.

Data Presentation

The inhibitory potency and selectivity of this compound have been evaluated using various biochemical and cell-based assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against Factor D and other relevant enzymes.

| Assay Type | Target | IC50 (µM) | Source |

| Esterolytic Assay | Factor D | 0.006 | [1] |

| MAC Formation Assay | Factor D | 0.05 | [1] |

Table 1: Inhibitory Potency of this compound

While specific quantitative data for the selectivity of inhibitor 6 against a broad panel of serine proteases is not publicly available in tabular format, literature reports consistently describe it as "highly selective" for Factor D.[1] Studies have indicated its evaluation against a panel of other serine proteases with minimal off-target activity observed.[2]

Experimental Protocols

The characterization of this compound involved a series of robust experimental protocols to determine its potency and selectivity. The methodologies for the key assays are detailed below.

Factor D Esterolytic Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the enzymatic activity of Factor D using a synthetic substrate.

Principle: The assay measures the cleavage of a thioester substrate by Factor D, which releases a thiol-containing product. This product then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored compound that can be quantified spectrophotometrically. The rate of color formation is proportional to the enzymatic activity of Factor D.

General Protocol:

-

Reagents:

-

Purified human Factor D

-

Thioester substrate (e.g., Z-Lys-SBzl)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

This compound (or other test compounds)

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, DTNB, and the thioester substrate.

-

Factor D enzyme is pre-incubated with varying concentrations of inhibitor 6.

-

The enzymatic reaction is initiated by adding the Factor D/inhibitor mixture to the substrate solution.

-

The change in absorbance, typically at 412 nm, is monitored over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Membrane Attack Complex (MAC) Formation Assay

This cell-based assay evaluates the ability of an inhibitor to block the terminal steps of the alternative complement pathway, which results in the formation of the MAC and subsequent cell lysis.

Principle: The alternative complement pathway is activated in human serum, leading to the assembly of the C5b-9 complex (MAC) on the surface of target cells (e.g., unsensitized rabbit erythrocytes). The formation of MAC creates pores in the cell membrane, causing cell lysis and the release of hemoglobin, which can be quantified by measuring the absorbance of the supernatant.

General Protocol:

-

Reagents:

-

Normal human serum (as a source of complement proteins)

-

Unsensitized rabbit erythrocytes (or other suitable target cells)

-

Assay buffer (e.g., GVB/Mg-EGTA)

-

This compound (or other test compounds)

-

-

Procedure:

-

Human serum is pre-incubated with varying concentrations of inhibitor 6.

-

Rabbit erythrocytes are added to the serum/inhibitor mixture to initiate complement activation.

-

The reaction is incubated at 37°C to allow for MAC formation and cell lysis.

-

The reaction is stopped, and the cells are pelleted by centrifugation.

-

The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 414 nm).

-

The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no serum).

-

IC50 values are determined by plotting the percentage of hemolysis against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Visualizations

To further elucidate the context and methodologies related to this compound, the following diagrams are provided.

References

Methodological & Application

Application Note & Protocol: In Vitro Characterization of Factor D Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. The alternative pathway (AP) of the complement system is a major amplification loop for complement activation and is implicated in the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).[1] Factor D is a serine protease that serves as the rate-limiting enzyme in the AP, making it an attractive therapeutic target.[2][3] This document provides detailed protocols for the in vitro characterization of "Factor D inhibitor 6," a potent and selective small-molecule inhibitor of Factor D. The following assays are designed to determine its inhibitory activity on the purified enzyme and its functional consequence on the alternative pathway.

Signaling Pathway of the Alternative Complement Pathway

The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B (FB) binds to C3(H₂O) or surface-bound C3b, forming a complex that is then cleaved by Factor D. This cleavage generates the active fragment Bb, resulting in the formation of the C3 convertase (C3bBb). This convertase cleaves more C3 into C3a and C3b, leading to an amplification loop. The pathway culminates in the formation of the membrane attack complex (MAC), which lyses target cells.

Caption: Alternative Complement Pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory potency of this compound is summarized in the table below. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values were determined from concentration-response curves.

| Assay Type | Description | Key Reagents | Endpoint Measured | IC50/EC50 of Inhibitor 6 (µM) |

| Enzymatic Assay | Measures direct inhibition of Factor D enzymatic activity.[4] | Purified human Factor D, Thioester substrate | Substrate cleavage | 0.006[4] |

| Functional Assay | Measures the inhibition of the formation of the Membrane Attack Complex (MAC) in human serum.[4] | 50% Human Whole Blood | MAC deposition | 0.05[4] |

| Hemolytic Assay | Measures the inhibition of alternative pathway-mediated lysis of rabbit red blood cells.[5][6] | Rabbit erythrocytes, Human serum | Hemolysis | Not explicitly stated for inhibitor 6, but similar potent inhibitors show values in the range of 0.0029 - 0.027 µM.[5] |

Experimental Protocols

Factor D Enzymatic Thioesterolysis Assay

This assay biochemically evaluates the direct inhibitory effect of a compound on the proteolytic activity of Factor D using a synthetic thioester substrate.[4][5]

Experimental Workflow:

Caption: Workflow for the Factor D enzymatic thioesterolysis assay.

Materials:

-

Purified human Factor D

-

This compound

-

Thioester substrate (e.g., Z-Lys-SBzl)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.

-

Add 20 µL of purified human Factor D (e.g., final concentration of 80 nM) to each well.[5]

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to Factor D.

-

Prepare the substrate mix containing the thioester substrate and DTNB in the assay buffer.

-

Initiate the reaction by adding 60 µL of the substrate mix to each well.

-

Immediately measure the absorbance at 412 nm every minute for 30 minutes using a spectrophotometer.

-

Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.

Alternative Pathway (AP) Hemolytic Assay

This assay assesses the functional ability of an inhibitor to block the AP-mediated lysis of rabbit erythrocytes in human serum.[6]

Experimental Workflow:

Caption: Workflow for the alternative pathway hemolytic assay.

Materials:

-

Rabbit erythrocytes

-

Normal human serum (as a source of complement)

-

This compound

-

GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA)

-

Saline solution (0.9% NaCl), ice-cold

-

96-well V-bottom microplate

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash rabbit erythrocytes three times with ice-cold saline and resuspend to the desired concentration (e.g., 2 x 10⁸ cells/mL) in GVB/Mg-EGTA buffer.

-

Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer.

-

In a 96-well plate, add 50 µL of diluted inhibitor or buffer control.

-

Add 50 µL of diluted normal human serum (e.g., 1:4 dilution in GVB/Mg-EGTA) to each well.

-

Incubate for 30 minutes at 37°C.

-

Add 50 µL of the prepared rabbit erythrocyte suspension to each well.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

Stop the reaction by adding 100 µL of ice-cold saline to each well.

-

Centrifuge the plate at 1000 x g for 5 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

-

Include controls for 0% hemolysis (cells + buffer) and 100% hemolysis (cells + water).

-

Calculate the percentage of hemolysis for each inhibitor concentration and determine the EC50 value.

MAC Deposition ELISA

This assay quantifies the formation of the terminal complement complex (C5b-9 or MAC) on a surface that activates the alternative pathway.

Materials:

-

Normal human serum

-

This compound

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

HRP-conjugated anti-C5b-9 antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In the LPS-coated wells, add the diluted inhibitor or vehicle control.

-

Add diluted normal human serum (e.g., 1:10 dilution) to the wells.

-

Incubate for 1 hour at 37°C.

-

Wash the wells three times with wash buffer.

-

Add HRP-conjugated anti-C5b-9 antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the percent inhibition of MAC deposition and determine the EC50 value.

Conclusion

The described in vitro assays provide a comprehensive framework for characterizing the potency and mechanism of action of this compound. These protocols can be adapted for the screening and characterization of other novel inhibitors of the alternative complement pathway, aiding in the development of new therapeutics for complement-mediated diseases.

References

- 1. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hycultbiotech.com [hycultbiotech.com]

- 3. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. hycultbiotech.com [hycultbiotech.com]

- 8. biochemia-medica.com [biochemia-medica.com]

Application Note: Hemolysis Assay for the Evaluation of Factor D Inhibitor 6

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. The alternative pathway (AP) of the complement system is a major contributor to this defense and is unique in its ability to be spontaneously activated. Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP.[1][2][3] Dysregulation of the alternative pathway is implicated in the pathophysiology of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS), which are characterized by excessive complement-mediated hemolysis.[4][5][6]

Factor D inhibitors are a promising class of therapeutic agents designed to selectively block the alternative pathway, thereby preventing the formation of the C3 convertase and subsequent cell lysis.[1][2][7] This application note provides a detailed protocol for a hemolysis assay to determine the in vitro efficacy of Factor D Inhibitor 6, a small molecule inhibitor of Factor D. The assay measures the ability of the inhibitor to prevent complement-mediated lysis of erythrocytes.

Principle of the Assay

The hemolysis assay for the alternative pathway, often referred to as an AH50 assay, quantifies the functional activity of the AP. In this assay, rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are incubated with normal human serum as a source of complement proteins.[8][9] Activation of the AP leads to the formation of the membrane attack complex (MAC) on the erythrocyte surface, resulting in cell lysis and the release of hemoglobin. The amount of hemoglobin released is measured spectrophotometrically and is directly proportional to the extent of hemolysis.

This compound is expected to bind to Factor D and inhibit its proteolytic activity, which is the cleavage of Factor B.[4][10] This inhibition prevents the formation of the C3 convertase (C3bBb), a critical step in the AP cascade, thus protecting the erythrocytes from lysis.[10][11] The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50) from a dose-response curve of hemolysis inhibition.

Signaling Pathway

Caption: Inhibition of the Alternative Complement Pathway by this compound.

Experimental Workflow

Caption: Workflow for the Hemolysis Assay using this compound.

Materials and Reagents

-

This compound

-

Normal Human Serum (NHS) (Complement Technology, Inc. or equivalent)

-

Rabbit Erythrocytes (rRBCs) (Complement Technology, Inc. or equivalent)

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA): A buffer that chelates Ca2+ to block the classical and lectin pathways while providing Mg2+ required for the alternative pathway.

-

EDTA (0.5 M stock solution, pH 8.0)

-

Deionized Water (for 100% lysis control)

-

96-well V-bottom microplates

-

Microplate reader capable of measuring absorbance at 405-415 nm

Experimental Protocol

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer at 10X the final desired concentrations.

-

Thaw Normal Human Serum (NHS) on ice. A final concentration of 8-20% NHS is typically used.[5][12]

-

Wash rabbit erythrocytes (rRBCs) with GVB/Mg-EGTA until the supernatant is clear. Resuspend the rRBC pellet to a final concentration of 2-5 x 10^8 cells/mL.

-

-

Assay Setup:

-

In a 96-well V-bottom plate, add GVB/Mg-EGTA buffer, NHS, and the serial dilutions of this compound. The final volume in each well before the addition of rRBCs should be uniform.

-

Test Wells: Add the appropriate volume of each this compound dilution.

-

0% Lysis Control (Negative Control): Add buffer and NHS. This represents the maximum protection from lysis. Some protocols may also use heat-inactivated serum or add EDTA to the NHS to ensure no complement activity.[12]

-

100% Lysis Control (Positive Control): Add buffer, NHS, and deionized water instead of rRBC suspension in a separate well during the reading step, or lyse the rRBCs with water.[12]

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to Factor D.

-

-

Initiation of Hemolysis:

-

Add the prepared rRBC suspension to all wells except the 100% lysis control well to initiate the complement cascade.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.[12]

-

Following incubation, centrifuge the plate (e.g., 1000 x g for 5 minutes at 4°C) to pellet the intact erythrocytes.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 405-415 nm using a microplate reader.

-

Data Analysis

-

Calculate the Percentage of Hemolysis: The percentage of hemolysis for each concentration of this compound is calculated using the following formula:

% Hemolysis = [(Absorbance_Sample - Absorbance_0%_Lysis) / (Absorbance_100%_Lysis - Absorbance_0%_Lysis)] x 100[13]

-

Determine the IC50 Value:

-

Plot the percentage of hemolysis against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis with a four-parameter sigmoidal dose-response equation to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of hemolysis.[12]

-

Representative Data

The following table presents representative data for a potent small-molecule Factor D inhibitor, ACH-4471 (danicopan), in a hemolysis assay using erythrocytes from PNH patients.[5][6] This data is provided as an example of the expected performance of a Factor D inhibitor in this type of assay.

| Patient Sample | Factor D Inhibitor | IC50 (µM) | IC90 (µM) |

| PNH Patient 1 | ACH-4471 | 0.0040 | 0.015 |

| PNH Patient 2 | ACH-4471 | 0.027 | 0.11 |

| PNH Patient 3 | ACH-4471 | 0.016 | 0.064 |

Table 1: Representative IC50 and IC90 values for the Factor D inhibitor ACH-4471 in a hemolysis assay with PNH patient erythrocytes. Data is adapted from Yuan et al., 2016.[5][6]

Troubleshooting

-

High background hemolysis in 0% lysis control: This may indicate spontaneous lysis of rRBCs or instability of the cells. Ensure rRBCs are fresh and handled gently.

-

Low signal in 100% lysis control: Ensure complete lysis of rRBCs. The concentration of NHS may need to be optimized to achieve a sufficient hemolytic response.

-

Poor curve fit: This could be due to inaccurate pipetting, incorrect inhibitor dilutions, or issues with the assay reagents.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound using a hemolysis assay. This assay is a robust and reliable method for determining the in vitro potency of compounds targeting the alternative complement pathway and is a critical tool in the development of novel therapeutics for complement-mediated diseases.

References

- 1. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]

- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor D - Wikipedia [en.wikipedia.org]